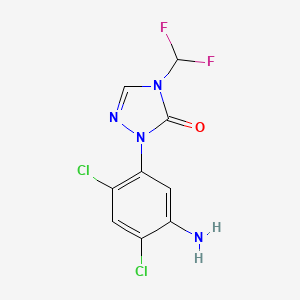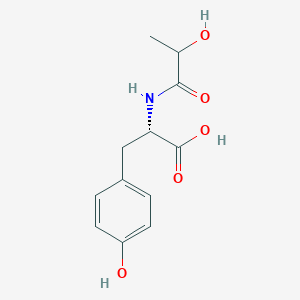
4-Amino-1-hexylpyridinium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-hexylpyridinium bromide is a quaternary ammonium compound, specifically a pyridinium salt. These compounds are known for their antimicrobial properties and are used in various applications, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Amino-1-hexylpyridinium bromide can be synthesized through the alkylation of 4-aminopyridine with 1-bromohexane. The reaction typically occurs in a solvent such as toluene or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction . The reaction mixture is heated to around 80°C for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-hexylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 4-amino-1-hexylpyridinium.
Reduction: Primary amines.
Substitution: Various substituted pyridinium salts.
Applications De Recherche Scientifique
4-Amino-1-hexylpyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Medicine: Potential use in developing new antimicrobial agents and studying their mechanisms.
Industry: Employed in corrosion inhibition and as a surfactant in various industrial processes.
Mécanisme D'action
The antimicrobial activity of 4-amino-1-hexylpyridinium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound adsorbs onto the cell membrane, causing changes in cell organization and leading to cell lysis . It also inhibits the secretion of phospholipase enzymes, which are crucial for microbial virulence .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-1-decylpyridinium bromide
- 4-Amino-1-dodecylpyridinium bromide
- 4-Amino-1-tetradecylpyridinium bromide
Uniqueness
4-Amino-1-hexylpyridinium bromide is unique due to its specific alkyl chain length, which balances hydrophobicity and hydrophilicity, enhancing its antimicrobial efficacy while minimizing toxicity .
Propriétés
Formule moléculaire |
C11H19BrN2 |
|---|---|
Poids moléculaire |
259.19 g/mol |
Nom IUPAC |
1-hexylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C11H18N2.BrH/c1-2-3-4-5-8-13-9-6-11(12)7-10-13;/h6-7,9-10,12H,2-5,8H2,1H3;1H |
Clé InChI |
LSWPDXUFUPYICY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[N+]1=CC=C(C=C1)N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)
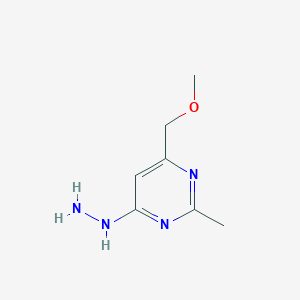
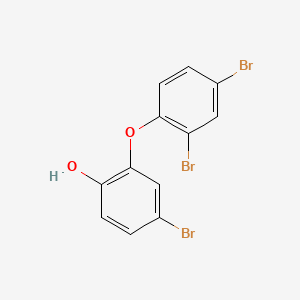
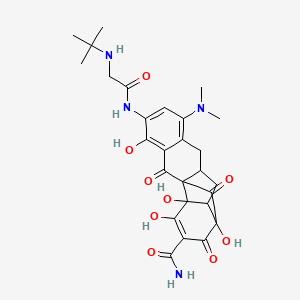
![Sodium;1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13442042.png)
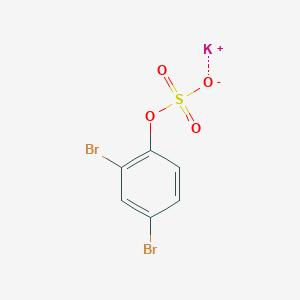
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexamethoxy-5,10,15,20,25,30-hexakis(methoxymethyl)-33,35,37,39,41-pentakis[(2,2,2-trifluoroacetyl)oxy]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-31-yl] 2,2,2-trifluoroacetate](/img/structure/B13442054.png)
![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)
![2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13442063.png)

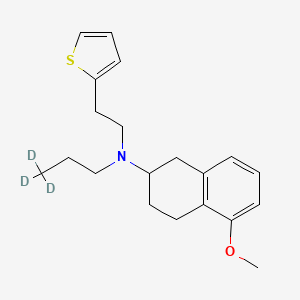
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
